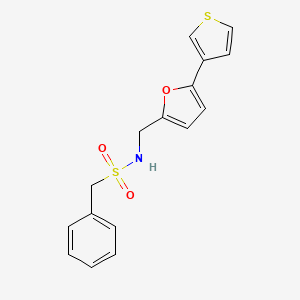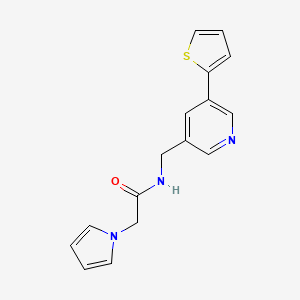![molecular formula C23H14F3NO2 B2912211 2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione CAS No. 1024707-44-5](/img/structure/B2912211.png)
2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione, commonly referred to as CPT-11, is a novel organophosphorus compound with potential applications in scientific research. CPT-11 has been studied extensively due to its ability to inhibit the enzyme topoisomerase I, which is involved in a variety of cellular processes including DNA replication, transcription, and repair. CPT-11 has been used in lab experiments to study the effects of topoisomerase I inhibition on cell growth and development.
科学的研究の応用
CPT-11 has been used in a variety of scientific research applications. It has been used to study the effects of topoisomerase I inhibition on cell growth and development. It has also been used to study the effects of topoisomerase I inhibition on gene expression and DNA damage. Additionally, CPT-11 has been used to study the effects of topoisomerase I inhibition on apoptosis and cell death.
作用機序
CPT-11 works by inhibiting the enzyme topoisomerase I. Topoisomerase I is an enzyme that is involved in a variety of cellular processes including DNA replication, transcription, and repair. CPT-11 binds to the active site of topoisomerase I and prevents it from functioning properly. This inhibition of topoisomerase I leads to cell death and apoptosis.
Biochemical and Physiological Effects
CPT-11 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme topoisomerase I, which leads to cell death and apoptosis. Additionally, CPT-11 has been shown to inhibit the activity of the enzyme DNA polymerase, which is involved in DNA replication and repair. CPT-11 has also been shown to inhibit the activity of the enzyme RNA polymerase, which is involved in transcription.
実験室実験の利点と制限
CPT-11 has a number of advantages and limitations for use in lab experiments. One of the advantages of using CPT-11 is that it is a relatively inexpensive compound and is readily available. Additionally, CPT-11 is easy to use and has a relatively low toxicity. One of the limitations of using CPT-11 is that it can be difficult to control the concentration of the compound in the experiment. Additionally, CPT-11 can be toxic at high concentrations and can cause cell death and apoptosis.
将来の方向性
There are a number of potential future directions for the use of CPT-11 in scientific research. One potential direction is to explore the use of CPT-11 in cancer research. CPT-11 could be used to study the effects of topoisomerase I inhibition on cell growth and development in cancer cells. Additionally, CPT-11 could be used to study the effects of topoisomerase I inhibition on gene expression and DNA damage in cancer cells. Another potential direction is to explore the use of CPT-11 in drug development. CPT-11 could be used to study the effects of topoisomerase I inhibition on drug metabolism and drug efficacy. Additionally, CPT-11 could be used to study the effects of topoisomerase I inhibition on drug-drug interactions. Finally, CPT-11 could be used to study the effects of topoisomerase I inhibition on drug resistance in bacteria and viruses.
合成法
CPT-11 is synthesized through a two-step reaction. The first step involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with 2-chlorophenylhydrazine hydrochloride in the presence of a base such as potassium carbonate. This reaction produces a hydrazone intermediate, which is then reacted with 1,3-dione in the presence of a base such as sodium hydroxide. This reaction produces CPT-11 as the final product.
特性
IUPAC Name |
2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3NO2/c24-23(25,26)15-9-6-10-16(13-15)27-20(14-7-2-1-3-8-14)19-21(28)17-11-4-5-12-18(17)22(19)29/h1-13,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDCPHJNRBEJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

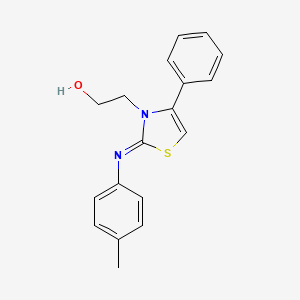
![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)
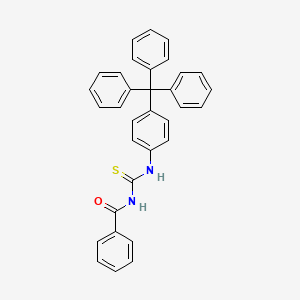
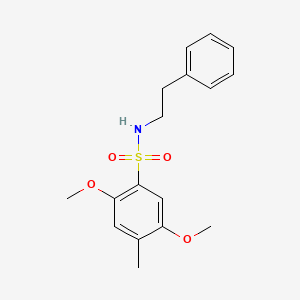
![5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2912139.png)
![5-{[(3-Bromophenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B2912140.png)
![2-(2,4-Dichlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2912141.png)
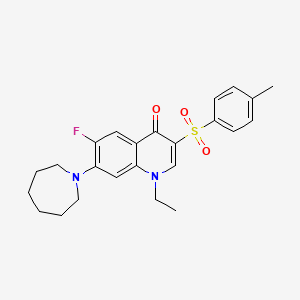
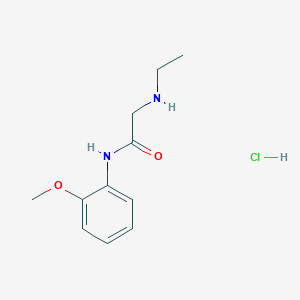

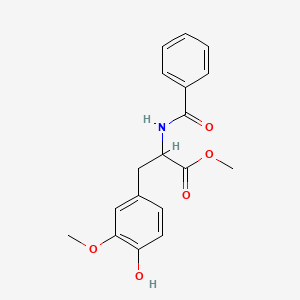
![[2-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2912147.png)
